![molecular formula C23H20ClN3O4S B2974998 1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 1331359-76-2](/img/structure/B2974998.png)
1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a synthetic organic compound featuring a complex structure. Its molecular design includes aromatic rings, piperidine, and pyrrolidine moieties, making it an interesting subject for chemical, biological, and medicinal studies.
作用機序
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, they have been found to have anti-inflammatory effects, which are often mediated through the inhibition of the biosynthesis of prostaglandins .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
準備方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis, starting from commercially available precursors. The synthesis may involve:
Formation of the 4-chlorobenzo[d]thiazol-2-yl intermediate through a sequence of reactions such as nucleophilic substitution and cyclization.
Piperidine-1-carbonylphenyl derivative preparation by acylation or other carbonyl-forming reactions.
Coupling these intermediates under controlled conditions, often using a dehydrating agent or a catalyst to drive the reaction to completion.
Industrial Production Methods: While specific industrial methods for this exact compound may not be widely documented, similar compounds are produced on a larger scale using techniques like batch processing or continuous flow synthesis, ensuring high yield and purity through precise control of reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: These reactions can modify the oxidation states of different parts of the molecule, potentially altering its biological activity or stability.
Substitution Reactions: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reagents including halogens and nitrating agents under acidic or basic conditions.
Major Products:
Oxidized or reduced forms of the compound with different functional groups.
Various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
This compound’s structure allows it to interact with various biological targets, making it useful in several fields:
Chemistry: Studied for its synthetic utility and reactivity.
Biology: Investigated for its effects on biological pathways.
Medicine: Explored for potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.
Industry: Could be used in developing new materials or as a precursor for more complex molecules.
類似化合物との比較
1-(4-Chlorobenzo[d]thiazol-2-yl)-2-methylpiperidine
Pyrrolidine-2,5-dione derivatives with similar aryl substitutions
Conclusion
1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione presents a rich field of study due to its intricate structure and potential applications across multiple scientific disciplines. Its unique combination of functional groups and aromatic systems provides opportunities for extensive research and development.
特性
IUPAC Name |
1-[3-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c24-17-5-2-6-18-21(17)25-23(32-18)31-16-9-11-26(12-10-16)22(30)14-3-1-4-15(13-14)27-19(28)7-8-20(27)29/h1-6,13,16H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWBDBULKTEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2974918.png)
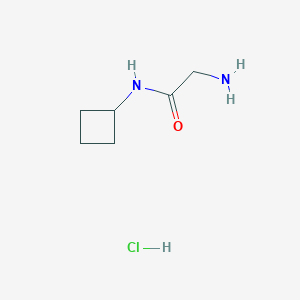
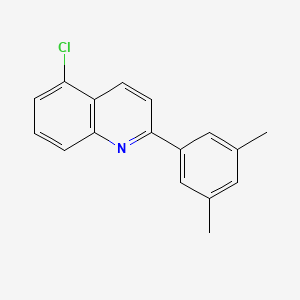
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)
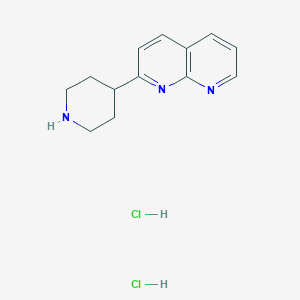

![ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2974933.png)
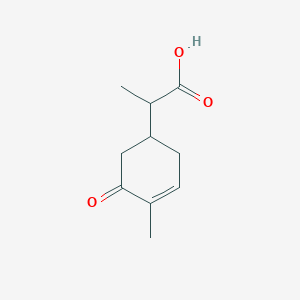
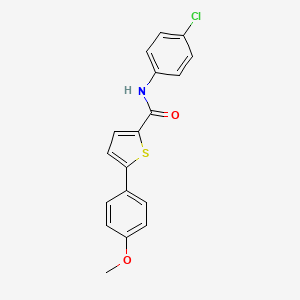

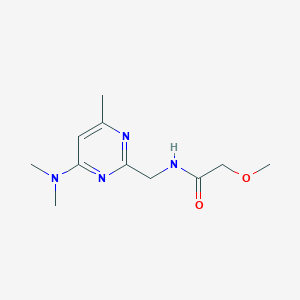
![1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974938.png)
